8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride
Overview
Description
8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C10H20Cl2N2O2S . It is a derivative of 1-thia-4,8-diazaspiro[4.5]decan-3-one .
Synthesis Analysis
The synthesis of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one involves a one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water . The reaction was monitored by chromatography–mass-spectrometry .Molecular Structure Analysis
The molecular structure of this compound can be determined by various spectroscopic methods. For instance, the PMR spectrum (300 MHz, CDCl3, δ, ppm) provides information about the proton environment in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 303.25 . Other properties such as density, boiling point, melting point, and flash point are not available .Future Directions
The future directions for the research and development of 8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride could involve further exploration of its anti-ulcer activity and potential as a new anti-ulcer drug . Additionally, the influence of the N-substituent on the anti-ulcer activity could be investigated .
Mechanism of Action
Target of Action
It is known that the compound is part of a series of compounds based on 1-thia-4,8-diazaspiro[45]decan-3-one, which have been investigated for their anti-ulcer activity .
Mode of Action
It is known that the compound is part of a series of compounds that have shown anti-ulcer activity comparable to that of omeprazole . This suggests that the compound may interact with its targets in a way that mitigates the effects of ulcers.
Result of Action
The compound has been found to possess anti-ulcer activity comparable with that of omeprazole . This suggests that the compound’s action results in the mitigation of ulcer symptoms, potentially through the reduction of gastric acid secretion or the enhancement of gastric mucosal protection.
Properties
IUPAC Name |
8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S.2ClH/c1-2-12-5-3-10(4-6-12)11-8(7-15-10)9(13)14;;/h8,11H,2-7H2,1H3,(H,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWVEBWIHVQEJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)NC(CS2)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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